N-(2,4-Dichloro-benzyl)-6-hydroxy-nicotinamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group attached to a dihydropyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow microreactors has been shown to improve reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-methyl-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-8(11(15)5-10)6-17-13(19)9-2-4-12(18)16-7-9/h1-5,7H,6H2,(H,16,18)(H,17,19) |
InChI Key |
CDCNVKLKFKAMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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